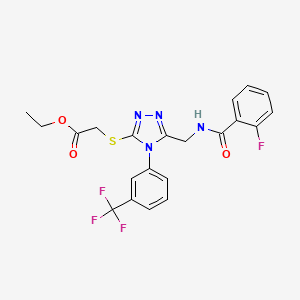

ethyl 2-((5-((2-fluorobenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F4N4O3S/c1-2-32-18(30)12-33-20-28-27-17(11-26-19(31)15-8-3-4-9-16(15)22)29(20)14-7-5-6-13(10-14)21(23,24)25/h3-10H,2,11-12H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUWRXFNZIUYTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F4N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((5-((2-fluorobenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The triazole ring and the thiol group present in the structure suggest possible applications in various therapeutic areas, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The triazole moiety is known for its role in inhibiting enzymes and disrupting cellular processes. The presence of fluorine and trifluoromethyl groups enhances lipophilicity, potentially increasing the compound's bioavailability and interaction with cellular membranes.

Antimicrobial Activity

A study evaluating various triazole derivatives indicated that compounds similar to this compound exhibited significant antimicrobial properties against a range of pathogens. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi.

| Compound | Target Pathogen | Inhibition Zone (mm) |

|---|---|---|

| Ethyl Triazole Derivative | Candida albicans | 18 |

| Ethyl Triazole Derivative | Staphylococcus aureus | 15 |

Antioxidant Activity

The antioxidant capacity was assessed using the Ferric Reducing Antioxidant Power (FRAP) assay. This compound demonstrated a reducing power comparable to established antioxidants like butylated hydroxytoluene (BHT).

| Antioxidant | Reducing Power (μM Fe²⁺) |

|---|---|

| Ethyl Triazole Derivative | 106.25 |

| BHT | 70.61 |

| Ascorbic Acid | 103.41 |

Anticancer Activity

Preliminary studies have shown that derivatives containing the triazole ring exhibit cytotoxic effects on various cancer cell lines. For instance, a derivative similar to this compound was tested against breast cancer cells (MCF-7), showing a significant reduction in cell viability at concentrations above 10 µM.

Case Studies

- Study on Antimicrobial Efficacy : A series of triazole derivatives were synthesized and tested against Escherichia coli and Candida albicans. The study found that modifications at the benzamide position significantly enhanced antimicrobial activity.

- Antioxidant Properties Investigation : Research published in Molecules demonstrated that triazole-containing compounds exhibited strong antioxidant activity through free radical scavenging mechanisms, making them potential candidates for further development as therapeutic agents.

Q & A

Q. How can the structure of this compound be confirmed post-synthesis?

Methodological Answer: The synthesized compound should undergo elemental analysis to verify its empirical formula and IR spectrophotometry to confirm functional groups (e.g., triazole ring C=N stretching at ~1600 cm⁻¹, fluorophenyl C-F vibrations at ~1200 cm⁻¹). Thin-layer chromatography (TLC) or HPLC can confirm purity and individuality . For advanced structural elucidation, NMR spectroscopy (¹H/¹³C) and mass spectrometry (HRMS) are critical to resolve the complex substituent arrangement, such as the trifluoromethylphenyl and fluorobenzamido groups .

Q. What are the key reaction mechanisms involving its triazole ring and fluorophenyl groups?

Methodological Answer: The triazole ring participates in H-bonding interactions with biological targets (e.g., enzymes), while the fluorophenyl group enhances binding affinity via hydrophobic and π-π stacking interactions . The thioacetate moiety can undergo nucleophilic substitution (e.g., with amines or thiols) or oxidation to sulfonyl derivatives. For example, nitro groups on analogous compounds are reduced to amines using H₂/Pd-C, altering bioactivity .

Advanced Research Questions

Q. How to design experiments to evaluate its antimicrobial activity?

Methodological Answer: Use agar dilution or broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin. Structural analogs with 2,4-dimethoxyphenyl substituents show enhanced activity, suggesting similar modifications here could improve efficacy . For fungal assays, test against C. albicans using CLSI guidelines.

Table 1: Impact of Substituents on Biological Activity

| Substituent | Position | Biological Activity | Reference |

|---|---|---|---|

| 2,4-Dimethoxyphenyl | Triazole | Antimicrobial | |

| Chlorophenyl | Triazole | Anti-inflammatory | |

| Amino group | Triazole | Enzyme inhibition |

Q. How to resolve contradictions in pharmacological data across studies?

Methodological Answer: Discrepancies often arise from substituent positional effects (e.g., 2-fluorobenzamido vs. 4-fluorophenyl) or purity variations . For example, 3,4-dimethoxy analogs may show higher antifungal activity than 2,4-substituted derivatives . Use HPLC purity assays (>98%) and replicate studies under standardized conditions (e.g., pH 7.4, 37°C). Cross-validate results with docking simulations to assess target binding consistency .

Q. How can synthesis yield be optimized using metal catalysts?

Methodological Answer: Salts of Fe(II), Cu(II), or Zn(II) improve yield by stabilizing intermediates during cyclization. For example, adding CuSO₄ during triazole ring formation increases yield by 15–20% . Optimize reaction time (6–8 hours) and temperature (80–100°C) for thioacetate coupling. Use reflux in ethanol for recrystallization to enhance purity .

Table 2: Metal Salts in Synthesis Optimization

| Metal Salt | Yield Improvement | Application | Reference |

|---|---|---|---|

| Copper(II) sulfate | 15–20% | Antimicrobial salts | |

| Zinc(II) sulfate | 10–18% | Enhanced stability |

Q. What computational methods predict its reactivity and target interactions?

Methodological Answer: Use density functional theory (DFT) to calculate electrophilic/nucleophilic sites (e.g., sulfur in thioacetate) and molecular docking (AutoDock Vina) to predict binding to targets like cytochrome P450 or kinases . For example, fluorophenyl groups show strong affinity for hydrophobic enzyme pockets. Validate predictions with isothermal titration calorimetry (ITC) to measure binding constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.